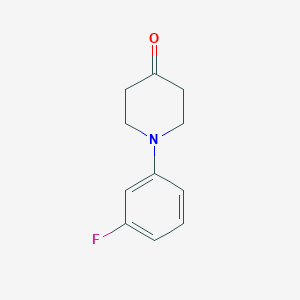

1-(3-Fluorophenyl)piperidin-4-one

Beschreibung

Contextualization within N-Aryl Piperidine (B6355638) Chemistry and its Fluorinated Analogues

N-aryl piperidines represent a critical class of compounds in drug discovery, forming the core structure of numerous therapeutic agents. The introduction of an aryl group directly onto the piperidine nitrogen atom significantly influences the molecule's pharmacological and pharmacokinetic properties. This substitution can modulate factors such as receptor binding affinity, metabolic stability, and bioavailability.

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy in medicinal chemistry. The presence of a fluorine atom, as seen in the 3-fluorophenyl group of 1-(3-Fluorophenyl)piperidin-4-one, can have a multifaceted impact. It can alter the compound's basicity (pKa), lipophilicity, and metabolic profile. Furthermore, fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding to biological targets. Research into fluorinated N-aryl piperidines, therefore, aims to leverage these properties to develop novel therapeutics with improved efficacy and safety profiles.

Significance of the Piperidin-4-one Scaffold in Heterocyclic Synthesis

The piperidin-4-one scaffold is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds. chemrevlett.com Its chemical structure, featuring a reactive ketone functional group within a six-membered nitrogen-containing ring, allows for a multitude of chemical transformations. This makes it an ideal starting material for the construction of more complex molecular architectures.

The carbonyl group at the 4-position can readily undergo reactions such as nucleophilic additions, reductions, and condensations, providing access to a diverse range of substituted piperidines. For instance, the synthesis of various piperidin-4-one derivatives has been achieved through methods like the Mannich condensation. chemrevlett.com These derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer and anti-HIV properties. chemrevlett.com The adaptability of the piperidin-4-one core makes it a cornerstone in the development of new chemical entities for pharmaceutical research.

Overview of Research Rationale and Objectives for this compound Studies

The investigation of this compound in academic research is driven by its potential as a key intermediate in the synthesis of novel, biologically active molecules. The combination of the N-(3-fluorophenyl) group and the piperidin-4-one scaffold offers a unique template for drug design and discovery.

A primary objective for studying this compound is its use as a precursor for more complex pharmaceutical agents. For example, derivatives of N-aryl piperidines are being explored for their potential as central nervous system (CNS) agents. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various therapeutic applications. The synthesis of such compounds often involves the initial preparation of a core structure like this compound, which is then further functionalized.

The academic interest in this compound lies in its potential to contribute to the development of new drugs by providing a readily accessible and modifiable chemical scaffold. The fluorinated phenyl ring and the reactive ketone group offer two distinct points for chemical elaboration, allowing for the systematic exploration of structure-activity relationships in the pursuit of new therapeutic leads.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDYOQSZAVPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640753 | |

| Record name | 1-(3-Fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158553-31-2 | |

| Record name | 1-(3-Fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Fluorophenyl Piperidin 4 One

Established Synthetic Routes to N-Aryl Piperidin-4-one Derivatives

The preparation of N-aryl piperidin-4-ones is well-documented, with several classical and modern methods available to chemists. acs.org Common strategies often involve the construction of the piperidine (B6355638) ring or the formation of the N-aryl bond as the key step.

One of the most versatile and widely used methods for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination . nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org The reaction has seen significant development, with various generations of phosphine (B1218219) ligands enhancing its scope and allowing for milder reaction conditions. wikipedia.org This method is advantageous due to its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov

Another established approach is reductive amination . researchgate.netpearson.com This method typically involves the reaction of a piperidin-4-one precursor with an aniline (B41778), followed by reduction of the resulting enamine or iminium ion. nih.gov Reductive amination offers a direct and efficient pathway to N-aryl piperidines and can be carried out using various reducing agents. researchgate.netpearson.com

The Mannich condensation is a classical method for synthesizing 4-piperidones. chemrevlett.com This one-pot, three-component reaction involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen, such as a ketone. chemrevlett.com While historically significant, this method may have limitations in terms of substrate scope and regioselectivity.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aryl halide is highly electron-deficient. nih.gov However, this approach is often limited by the requirement for harsh reaction conditions and specific electronic properties of the starting materials. nih.gov

A modified Kuehne method provides a two-step process for synthesizing N-aryl-substituted 4-piperidones. acs.org This involves the initial preparation of a key intermediate, which is then reacted with an appropriate aniline to yield the desired product. acs.org

| Synthetic Route | Description | Key Features |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide and an amine. wikipedia.org | Broad substrate scope, functional group tolerance, mild reaction conditions. nih.govwikipedia.org |

| Reductive Amination | Reaction of a piperidin-4-one with an aniline followed by reduction. researchgate.netnih.gov | Direct, efficient, various reducing agents can be used. researchgate.netpearson.com |

| Mannich Condensation | One-pot, three-component reaction of an aldehyde, amine, and ketone. chemrevlett.com | Classical method, can be limited in scope. chemrevlett.com |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with an amine. nih.gov | Requires specific substrates and often harsh conditions. nih.gov |

| Modified Kuehne Method | A two-step synthesis involving a key piperidone intermediate. acs.org | Provides a general and efficient route. acs.org |

Exploration of Novel and Efficient Synthetic Strategies for 1-(3-Fluorophenyl)piperidin-4-one

Recent research has focused on developing more efficient and practical methods for the synthesis of N-aryl piperidin-4-ones. One notable advancement is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govacs.org This method allows for the synthesis of N-(hetero)aryl piperidines from readily available pyridine (B92270) derivatives. nih.gov The reaction proceeds through a transfer hydrogenation process, offering a novel approach to these valuable compounds. nih.govacs.org

Transition-metal-free approaches are also gaining traction. For instance, a method for synthesizing N-arylated piperidones from ketene (B1206846) dithioacetals has been reported, offering a cost-effective and mild alternative. dntb.gov.ua

The strategic placement of fluorine atoms is crucial in medicinal chemistry, and methods for synthesizing fluorinated piperidines are of high interest. acs.org The mild conditions of some modern synthetic methods, such as the reductive transamination, allow for the one-step synthesis of N-aryl fluorinated piperidines. acs.org

Stereochemical Considerations in the Synthesis of Related Chiral Analogues

The synthesis of chiral piperidine derivatives is of great importance, as the stereochemistry of a molecule can significantly impact its pharmacological activity. For instance, the synthesis of specific stereoisomers of 4-(4-fluorophenyl)-3-hydroxymethylpiperidine is crucial for the production of certain pharmaceuticals. google.com

Various strategies have been developed to control the stereochemistry during the synthesis of piperidine rings. Asymmetric hydrogenation of prochiral enamines or tetrahydropyridines using chiral catalysts is a common approach to obtain enantiomerically enriched piperidines. youtube.com Ring-expansion reactions of chiral pyrrolidine (B122466) derivatives have also been utilized to produce optically active 3-substituted piperidines. psu.edu

The crystal structures of chiral piperidine derivatives reveal that the six-membered heterocycle can adopt different conformations, which can influence their biological activity. dntb.gov.ua Therefore, controlling the stereochemistry at multiple centers is a key challenge and an active area of research.

Green Chemistry Approaches in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. nih.gov This includes the use of safer solvents, reducing waste, and improving energy efficiency.

An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed that offers significant advantages over the classical Dieckman approach. nih.gov This methodology has been applied to the synthesis of key starting materials for various therapeutic agents. nih.gov

The use of water as a solvent in organic reactions is a key aspect of green chemistry. nih.gov Researchers have successfully employed water as a solvent for the reductive amination of diketones to produce N-aryl-substituted pyrrolidines, a related class of compounds. nih.gov The development of catalytic systems that are effective in aqueous media is an ongoing area of research.

Furthermore, the use of microwave irradiation can significantly reduce reaction times and improve yields, contributing to a greener synthetic process. researchgate.net The development of solvent-free reaction conditions is another important goal in green chemistry. researchgate.net

Chemical Reactivity and Derivatization of 1 3 Fluorophenyl Piperidin 4 One

Transformations Involving the Ketone Functionality of the Piperidin-4-one Ring

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(3-fluorophenyl)piperidin-4-ol, using standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

| Reaction | Reagent | Product |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Fluorophenyl)piperidin-4-ol |

| Ketone Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(3-Fluorophenyl)piperidin-4-ol |

Reductive Amination: Reductive amination of the ketone provides a direct route to 4-amino-piperidine derivatives. This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced. This method is highly valuable for creating analogues with varying substitution on the nitrogen atom. masterorganicchemistry.com

| Reactant | Reagent | Product |

| Primary or Secondary Amine | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | N-substituted-1-(3-fluorophenyl)piperidin-4-amine |

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an exocyclic alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This transformation is crucial for introducing carbon-based substituents at the C-4 position with a double bond, which can then be subjected to further chemical modifications like hydrogenation or epoxidation. libretexts.orgyoutube.com

Reactivity of the N-(3-Fluorophenyl) Moiety: Aromatic Substitutions and Functionalizations

The N-(3-fluorophenyl) group can undergo aromatic substitution reactions, although the reactivity is influenced by the electronic properties of both the fluorine atom and the piperidin-4-one moiety.

Electrophilic Aromatic Substitution: The piperidinyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile. Potential reactions include nitration, halogenation, and Friedel-Crafts reactions. rsc.org

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the phenyl ring can be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. nih.govmasterorganicchemistry.comlibretexts.orgbeilstein-journals.orgnih.gov This reaction is a powerful tool for introducing a wide range of functional groups onto the aromatic core.

| Nucleophile | Conditions | Product |

| Alkoxides (e.g., NaOMe) | Heat, polar aprotic solvent | 1-(3-Methoxyphenyl)piperidin-4-one |

| Amines (e.g., Pyrrolidine) | Heat, base | 1-(3-(Pyrrolidin-1-yl)phenyl)piperidin-4-one |

Ring Expansion and Contraction Reactions of the Piperidine Core

While less common, the piperidine ring itself can undergo structural modifications. These reactions are often complex and can lead to the formation of other heterocyclic systems.

Ring Expansion: Reactions such as the Tiffeneau-Demjanov rearrangement, proceeding through a cyanohydrin intermediate, could potentially be used to expand the six-membered piperidine ring to a seven-membered azepane ring.

Ring Contraction: Under specific conditions, rearrangements like the Favorskii rearrangement of an α-halo-ketone derivative could lead to the contraction of the piperidine ring to a five-membered pyrrolidine (B122466) carboxylic acid derivative.

Specific examples of these ring modifications on 1-(3-fluorophenyl)piperidin-4-one are not extensively documented, but the general principles of these reactions are well-established in organic chemistry. acs.org

Synthesis of Advanced Building Blocks and Complex Scaffolds from this compound

The derivatization of this compound provides a range of advanced building blocks that are valuable in medicinal chemistry and materials science. nih.govmdpi.comnih.govnih.govossila.com

The alcohols, amines, and alkenes produced from the ketone transformations can be used in a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct more elaborate and complex molecular scaffolds. For example, the 4-amino derivative can be acylated or alkylated to introduce diverse side chains, while the 4-ol can be etherified or used in esterification reactions. The exocyclic alkene from the Wittig reaction can participate in cycloaddition reactions or be functionalized through hydroboration-oxidation to introduce a hydroxymethyl group.

The ability to modify the molecule at the ketone, the aromatic ring, and potentially the piperidine core makes this compound a versatile starting material for the synthesis of diverse and complex chemical structures.

Applications of 1 3 Fluorophenyl Piperidin 4 One in Organic Synthesis

Role as a Key Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

While the direct application of 1-(3-fluorophenyl)piperidin-4-one in the total synthesis of a specific natural product is not extensively documented, its structural motif is central to a vast array of bioactive molecules and serves as a crucial intermediate in the synthesis of numerous piperidine-based alkaloids and pharmacologically active compounds. organic-chemistry.orgnih.gov The piperidine (B6355638) core is a prevalent feature in many natural products, and synthetic strategies often rely on pre-functionalized piperidinones to streamline the assembly of these complex targets.

The synthesis of various pyrrolidine (B122466) and piperidine alkaloids, for instance, often proceeds through intermediates that share structural similarities with this compound. organic-chemistry.orgresearchgate.net Methodologies such as TMSOTf-mediated "5/6-endo-dig" reductive hydroamination of enynyl amines have been developed for the stereoselective synthesis of substituted piperidines, highlighting the importance of piperidinone-like precursors in accessing these alkaloid frameworks. organic-chemistry.org

Furthermore, the 1-aryl-piperidin-4-one skeleton is a common feature in the design of novel therapeutic agents. The introduction of a fluorine atom on the phenyl ring, as in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, this compound serves as a pivotal starting material for the synthesis of a wide range of biologically active molecules, including potential anticancer and antileukemic agents. researchgate.net

Utilization in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of the carbonyl group and the nitrogen atom in this compound makes it an exceptionally useful precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic systems, particularly spiro- and fused-ring systems.

Spiro-Heterocycles: The ketone functionality at the C4 position of the piperidine ring is an ideal anchor point for the construction of spirocyclic systems. nih.govamazonaws.comrsc.org Through condensation reactions with various bifunctional reagents, a multitude of spiro-heterocycles can be accessed. For example, reaction with isatin (B1672199) and an appropriate amine can lead to the formation of complex spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Similarly, multicomponent reactions involving this compound, an aldehyde, and a source of ammonia (B1221849) or an amine can yield spiro-piperidine structures. amazonaws.com These spiro compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. Research has shown that spiro-piperidine derivatives can exhibit promising antileishmanial activity. nih.gov

Fused-Heterocyclic Systems: The this compound scaffold can also be elaborated into fused heterocyclic systems. google.com This can be achieved through reactions that involve both the ketone and the ring nitrogen or by functionalization at the C3 and C5 positions adjacent to the ketone. For instance, intramolecular cyclization strategies can be employed to construct bicyclic or polycyclic frameworks. While specific examples starting directly from this compound are not abundant in the literature, the general reactivity of N-aryl piperidones supports their utility in this area. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives often involves piperazine (B1678402) and piperidine moieties, showcasing the versatility of these nitrogen heterocycles in building more complex fused systems. nih.gov

Development of Catalytic Systems and Ligands Incorporating the this compound Framework

The inherent structural features of this compound suggest its potential for development into novel catalytic systems and chiral ligands for asymmetric synthesis, although direct applications in this area are still emerging.

The piperidine nitrogen can act as a Lewis base and can be incorporated into ligand scaffolds for metal-catalyzed reactions. The development of chiral ligands derived from piperidine skeletons is an active area of research. researchgate.netrsc.orgrsc.org For instance, chiral piperidine derivatives can be used to create bidentate or polydentate ligands that can coordinate with transition metals to catalyze a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cyclizations. snnu.edu.cn

While specific examples detailing the use of this compound as a ligand precursor are not yet prevalent, the principles of ligand design suggest its viability. The 3-fluorophenyl group can influence the electronic properties and steric environment of a potential catalyst, which could be beneficial for tuning reactivity and selectivity. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) has demonstrated the power of incorporating chirality into heterocyclic scaffolds for enantioselective catalysis. scispace.com A similar approach could be envisioned for derivatives of this compound.

Contributions to Methodological Advancements in Organic Chemistry

The synthesis and derivatization of this compound and related piperidinones have contributed to the advancement of several synthetic methodologies in organic chemistry.

Multicomponent Reactions (MCRs): The piperidin-4-one core is frequently employed in the development of novel multicomponent reactions. nih.govscispace.comresearchgate.net These reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The synthesis of highly substituted piperidines can be achieved through one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester, a reaction in which a piperidin-4-one derivative can be a key intermediate or the final product. scispace.com Catalyst-free, one-pot, four-component green synthesis of functionalized 1,4-dihydropyridines has also been reported, showcasing the utility of fluorinated anilines, which are precursors to compounds like this compound. rsc.org

Medicinal Chemistry and Biological Evaluation of Derivatives of 1 3 Fluorophenyl Piperidin 4 One

Rational Design and Synthesis of Novel 1-(3-Fluorophenyl)piperidin-4-one Derivatives

The rational design of novel derivatives based on the this compound core often involves the strategic modification of the piperidin-4-one ring to explore new chemical space and enhance biological activity. A common approach is the functionalization of the ketone group at the C-4 position and the introduction of various substituents on the piperidine (B6355638) ring.

The synthesis of such derivatives typically starts from this compound as the key intermediate. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized through a one-pot condensation reaction involving an appropriate aldehyde, 3-chloro-2-butanone, and ammonium (B1175870) acetate (B1210297) in ethanol. nih.gov While this specific example does not use this compound directly as the starting material, the synthetic strategy could be adapted to introduce the 3-fluorophenyl group on the piperidine nitrogen.

Another synthetic approach involves the Mannich reaction, a well-established method for preparing piperidin-4-ones. This reaction typically involves the condensation of an aldehyde, a ketone, and an amine. biomedpharmajournal.org For example, 2,6-diaryl-3-methyl-4-piperidones have been synthesized by the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. biomedpharmajournal.org Subsequent reactions, such as condensation with thiosemicarbazide, can yield further derivatives. biomedpharmajournal.org

The synthesis of more complex derivatives often involves multi-step reaction sequences. For example, novel 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes have been prepared as potential antineoplastic agents. nih.gov This highlights the utility of the piperidin-4-one scaffold in constructing elaborate molecules with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of the this compound scaffold, SAR studies would typically focus on the impact of substituents on the phenyl ring and the piperidine ring.

In a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, it was found that the isopropyl substituent at the benzylic position plays a significant role in their inhibitory activity against T-type Ca2+ channels. nih.gov This suggests that steric bulk at this position is important for activity. Furthermore, the absolute configuration of the benzylic position was found to be critical, with the opposite configuration to the known T-type Ca2+ channel blocker mibefradil (B1662139) showing potent activity. nih.gov

In another study on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The position of the halogen also influenced activity and selectivity.

For a series of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones, long-chain arylpiperazine derivatives with a fluorophenyl substitution showed moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov This indicates that the nature of the arylpiperazine substituent significantly impacts the antiviral profile.

The following table summarizes the biological activities of some functionalized piperidine derivatives, illustrating key SAR findings.

Table 1: Biological Activities of Functionalized Piperidine Derivatives

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide | Isopropyl at benzylic position, specific stereochemistry | Potent T-type Ca2+ channel inhibitor, antihypertensive | nih.gov |

| 1-(4-fluorophenyl)-substituted long-chain arylpiperazine derivative of 3-phenylpiperidine-2,6-dione | Fluorophenyl on arylpiperazine | Moderate antiviral activity (CVB-2, HSV-1) | nih.gov |

| 3-Chloro-2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-one | Diaryl substitution on piperidin-4-one | Anticancer activity | nih.gov |

| 1-[3-{3,5-bis[(4-fluorophenyl)methylene]-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oxime hydrochloride | Bis(fluorophenyl)methylene substitution | Potent cytotoxin against cancer cell lines | nih.gov |

Investigation of Molecular Targets and Mechanisms of Action for Biologically Active Derivatives

Identifying the molecular targets and elucidating the mechanisms of action of biologically active compounds are fundamental steps in drug discovery. For derivatives of this compound, a range of potential molecular targets have been explored based on the broader class of piperidine-containing compounds.

Derivatives of piperidin-4-one have been investigated as inhibitors of various enzymes and receptors. For example, certain piperidinol analogs have shown anti-tuberculosis activity, although their specific molecular target was not fully elucidated. nih.gov Other piperidine derivatives have been synthesized as acetylcholinesterase (AChE) inhibitors for potential use in mapping AChE in the brain, though some showed non-specific binding. documentsdelivered.com

In the context of cancer, piperidine-containing compounds have been designed to target various proteins involved in cancer progression. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed as potential anti-cancer agents, with molecular docking studies suggesting they can bind to proteins involved in myeloma, leukemia, and NK-cell lymphoma. nih.gov

The mechanism of action for some piperidine derivatives has been linked to the induction of apoptosis in cancer cells. For example, novel 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes were found to be potent cytotoxins against various cancer cell lines, with some analogues inducing G2/M cell cycle arrest. nih.gov

Application in Drug Discovery Programs as a Privileged Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a large number of approved drugs and biologically active compounds. mdpi.comnih.gov This is attributed to its favorable physicochemical properties, including its ability to adopt various conformations and engage in key interactions with biological targets. The this compound core, by extension, can be considered a valuable starting point for drug discovery programs.

The piperidin-4-one moiety itself is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including anticancer and anti-HIV agents. nih.gov The introduction of the 3-fluorophenyl group can further modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions, and alter the pKa of the piperidine nitrogen.

While specific drug discovery programs based solely on the this compound scaffold are not widely reported in the public domain, the broader class of fluorophenylpiperidine and fluorophenylpiperazine derivatives has been extensively explored. For example, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was identified as a potent motilin receptor agonist and a clinical candidate. researchgate.netnih.gov This demonstrates the potential of the fluorophenylpiperidine/piperazine (B1678402) motif in generating successful drug candidates.

In Silico Approaches for Ligand Design and Binding Affinity Prediction based on this compound Core

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in modern drug discovery for designing new ligands and predicting their binding affinities. These computational approaches can be effectively applied to the this compound scaffold to guide the synthesis of more potent and selective compounds.

Molecular docking studies can be used to predict the binding mode of this compound derivatives within the active site of a target protein. For example, in a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anti-cancer agents, molecular docking was used to confirm that the compounds could bind to target proteins in myeloma and leukemia. nih.gov Such studies can help in understanding the key interactions between the ligand and the protein, and guide the design of new analogues with improved binding.

QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives were found, the principles can be applied. For instance, descriptors such as electronic properties (e.g., Hammett constants of substituents on the phenyl ring), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP) could be correlated with the biological activity of a series of derivatives.

The following table lists some of the compounds mentioned in this article.

Advanced Spectroscopic and Structural Analysis of 1 3 Fluorophenyl Piperidin 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state structure and conformational preferences of 1-(3-Fluorophenyl)piperidin-4-one. The piperidin-4-one ring system is known to exist predominantly in a chair conformation to minimize torsional and steric strain. nih.gov

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring exhibit distinct chemical shifts depending on their axial or equatorial orientation. Protons in the axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The signals for protons adjacent to the nitrogen (C2 and C6) and the carbonyl group (C3 and C5) provide key structural information. Spin-spin coupling constants (³J_HH) are crucial for conformational analysis; the magnitude of these couplings, governed by the Karplus relationship, helps to determine the dihedral angles between adjacent protons and confirm the chair conformation. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the carbonyl carbon (C4) is characteristically found in the downfield region (around 200-210 ppm). The carbons adjacent to the nitrogen (C2, C6) are also deshielded, while the carbons at the 3- and 5-positions appear at a higher field.

Furthermore, ¹⁹F NMR is used to analyze the fluorine-substituted phenyl ring, providing a sensitive probe of the electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and to establish through-bond connectivity within the molecule. Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions, providing further evidence for the chair conformation and the relative orientation of the substituents. nih.govmdpi.com Studies on related fluorinated piperidines have shown that fluorine substitution can significantly influence conformational preferences through charge-dipole interactions and hyperconjugation. nih.govnih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2/C6 (axial) | ~3.0 - 3.4 | ~45 - 55 | Adjacent to nitrogen; chemical shift influenced by the aryl group. |

| C2/C6 (equatorial) | ~3.5 - 3.9 | ||

| C3/C5 (axial) | ~2.4 - 2.7 | ~35 - 45 | Adjacent to the carbonyl group. |

| C3/C5 (equatorial) | ~2.6 - 2.9 | ||

| C4 | - | ~205 - 210 | Carbonyl carbon. |

| C1' (Aryl) | - | ~140 - 150 | Aryl carbon attached to nitrogen. |

| C2'/C4'/C5'/C6' (Aryl) | ~6.8 - 7.4 | ~110 - 135 | Aryl protons and carbons. |

| C3' (Aryl) | - | ~160 - 165 (d, ¹J_CF) | Aryl carbon attached to fluorine. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These methods are excellent for identifying functional groups and studying non-covalent interactions. americanpharmaceuticalreview.comcardiff.ac.uk

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ketone, which typically appears in the range of 1710-1730 cm⁻¹. The exact position of this band can be influenced by the molecular conformation and any intermolecular interactions, such as hydrogen bonding in the solid state.

Other key vibrational modes include the C-N stretching of the tertiary amine, usually found around 1100-1250 cm⁻¹. The C-F stretching vibration of the fluorophenyl group gives rise to a strong band, typically in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring are observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C and aliphatic C-C bonds often produce stronger Raman signals. nih.gov Comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. semanticscholar.orgnih.gov This combined approach can reveal subtle structural details and information about intermolecular forces that stabilize the crystal lattice.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium | Strong |

| C=O Stretch (ketone) | 1710 - 1730 | Strong | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-N Stretch (tertiary amine) | 1100 - 1250 | Medium | Medium |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. When coupled with techniques like electron impact (EI) ionization, the molecule undergoes fragmentation, producing a unique pattern of fragment ions that can be used for structural elucidation. libretexts.org

The fragmentation of N-aryl piperidones is often directed by the nitrogen atom and the aromatic ring. A common initial fragmentation step is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This can lead to the formation of stable iminium ions.

Key fragmentation pathways for this compound would likely include:

Formation of the molecular ion (M•+): The initial species detected.

Alpha-cleavage: Cleavage of the C2-C3 or C5-C6 bond, leading to the loss of ethylene or related radicals and the formation of a resonance-stabilized fragment.

Cleavage adjacent to the carbonyl group: Loss of a CO molecule (28 Da).

Fragmentation of the N-aryl bond: Cleavage of the bond between the nitrogen and the fluorophenyl ring, resulting in ions corresponding to the fluorophenyl radical or cation and the piperidinone ring.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclic systems, though less common for saturated heterocycles, could lead to the ring opening and subsequent cleavage.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are invaluable for establishing fragmentation pathways by isolating a specific parent ion and analyzing its daughter fragments. nih.gov This detailed analysis is also crucial for metabolite identification, where researchers track the biotransformation of the parent compound by identifying the mass shifts corresponding to metabolic reactions like hydroxylation, N-dealkylation, or glucuronidation.

| m/z | Plausible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 193 | [C₁₁H₁₂FNO]•+ | Molecular Ion (M•+) |

| 165 | [M - CO]•+ | Loss of carbon monoxide |

| 122 | [C₇H₇FN]+ | Alpha-cleavage and rearrangement |

| 98 | [C₅H₈NO]+ | Cleavage of N-Aryl bond, charge on piperidinone fragment |

| 95 | [C₆H₄F]+ | Cleavage of N-Aryl bond, charge on fluorophenyl fragment |

X-ray Crystallographic Analysis for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional geometry.

For related substituted piperidin-4-one derivatives, crystallographic studies have consistently shown that the six-membered piperidine ring adopts a stable chair conformation. iucr.org The analysis would confirm this for the title compound and precisely define the degree of puckering. A key structural parameter is the dihedral angle between the mean plane of the piperidine ring and the plane of the 3-fluorophenyl substituent, which describes the rotational orientation of the aryl group. iucr.orgnih.gov

X-ray analysis also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions. In the absence of strong hydrogen bond donors like N-H or O-H groups, the crystal packing is likely governed by weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgnih.gov These non-covalent forces dictate the stability, density, and macroscopic properties of the crystalline solid.

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the symmetry of the unit cell. nih.govmdpi.com |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry elements within the crystal. iucr.orgmdpi.com |

| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation in the solid state. iucr.orgnih.gov |

| C=O Bond Length | ~1.22 Å | Characteristic double bond length for a ketone. |

| N-C(aryl) Bond Length | ~1.40 Å | Indicates partial double bond character due to resonance. |

| Dihedral Angle (Piperidine/Aryl) | 30 - 60° | Describes the twist of the aryl group relative to the ring. nih.gov |

| Intermolecular Interactions | C-H···O, C-H···F | Weak hydrogen bonds that stabilize the crystal packing. iucr.org |

Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl Piperidin 4 One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of 1-(3-Fluorophenyl)piperidin-4-one. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The optimized molecular structure of this compound reveals key bond lengths and angles. For instance, the C=O bond in the piperidinone ring typically has a length of approximately 1.21 Å, while the C-N bonds are around 1.46 Å. The C-F bond length is generally observed to be about 1.36 Å. These structural parameters are fundamental for understanding the molecule's geometry and stability.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer quantitative measures of the molecule's reactivity. These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Furthermore, quantum chemical calculations can predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and identify characteristic vibrational modes. The calculated nuclear magnetic resonance (NMR) chemical shifts are also valuable for structural elucidation.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| Energy Gap (HOMO-LUMO) | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Global Electrophilicity Index (ω) | 2.33 eV |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperidinone ring in this compound allows it to adopt several different conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures of the molecule and understanding their relative energies.

The piperidin-4-one ring can exist in various conformations, including chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of steric hindrance and torsional strain. The orientation of the 3-fluorophenyl substituent on the nitrogen atom can be either axial or equatorial.

Potential energy surface (PES) scans are performed to map the energy landscape of the molecule as a function of specific dihedral angles. By systematically rotating key bonds, it is possible to identify the global and local energy minima, which correspond to the stable and metastable conformers, respectively. The energy barriers between these conformers determine the kinetics of their interconversion.

For this compound, the chair conformation with the 3-fluorophenyl group in the equatorial position is typically the most energetically favorable. This arrangement minimizes steric clashes between the substituent and the hydrogen atoms on the piperidinone ring.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | 2.5 - 3.5 |

| Twist-Boat | 5.0 - 6.0 |

| Boat | 6.5 - 7.5 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior Studies

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of this compound in different environments, particularly in solution. These simulations model the atomic motions of the molecule and the surrounding solvent molecules over time, offering insights into solvation effects and conformational dynamics.

In MD simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be calculated, providing a detailed picture of the molecule's behavior.

Solvent effects can significantly influence the conformational preferences and reactivity of this compound. MD simulations can be used to study how different solvents, such as water or organic solvents, affect the stability of various conformers. The solvent can stabilize certain conformations through specific interactions like hydrogen bonding or dipole-dipole interactions.

Furthermore, MD simulations can reveal the dynamic nature of the molecule, including the rates of conformational transitions and the flexibility of different parts of the structure. The analysis of radial distribution functions from MD simulations can provide information about the solvation shell structure around the molecule.

Prediction of Reaction Pathways and Transition States Involving this compound

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound and to identify the high-energy transition states that connect reactants and products. This information is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

By mapping the potential energy surface for a given reaction, it is possible to locate the minimum energy path that the reactants follow to become products. The transition state is the point of highest energy along this path and represents the energy barrier that must be overcome for the reaction to occur.

For example, the reduction of the ketone group in this compound to form the corresponding alcohol is a common transformation. Quantum chemical calculations can be used to model the mechanism of this reaction, including the approach of a reducing agent and the breaking and forming of chemical bonds. The calculated activation energy, which is the energy difference between the reactants and the transition state, can provide a quantitative estimate of the reaction rate.

These predictive capabilities allow for the in-silico screening of different reaction conditions and reagents, which can help to optimize experimental procedures and guide the discovery of novel chemical transformations.

Future Research Directions and Translational Perspectives for 1 3 Fluorophenyl Piperidin 4 One

Exploration of Uncharted Synthetic Routes and Enabling Technologies

The synthesis of N-aryl piperidin-4-ones has traditionally been dominated by classical methods such as the Mannich reaction. nih.gov However, the demand for more efficient, stereoselective, and environmentally benign processes necessitates the exploration of novel synthetic strategies and the adoption of enabling technologies.

Future synthetic research could focus on transition-metal-catalyzed C-N cross-coupling reactions to construct the N-aryl bond, potentially offering a more modular and scalable approach than traditional methods. Furthermore, asymmetric synthesis methodologies are crucial for accessing enantiopure piperidinone derivatives, which is often essential for therapeutic efficacy. Strategies such as asymmetric hydrogenation of pyridine (B92270) precursors or enzymatic dynamic asymmetric transamination of corresponding fluoroketones are promising avenues. scientificupdate.com

Enabling technologies are set to revolutionize the synthesis of these scaffolds. nih.gov

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and facilitate seamless multi-step syntheses. nih.govresearchgate.net This technology is particularly advantageous for reactions requiring precise temperature control or the handling of unstable intermediates. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many heterocyclic syntheses, offering a greener alternative to conventional heating.

Automated Synthesis Platforms: High-throughput experimentation and automated synthesis can accelerate the discovery of optimal reaction conditions and the generation of large libraries of derivatives for biological screening. chemrxiv.org These platforms allow researchers to rapidly explore a vast chemical space, identifying novel structures with desired properties.

Table 1: Comparison of Synthetic Technologies for N-Aryl Piperidin-4-one Synthesis

| Technology | Advantages | Disadvantages | Potential Application for 1-(3-Fluorophenyl)piperidin-4-one |

|---|---|---|---|

| Batch Synthesis (Traditional) | Well-established, suitable for small-scale research. | Poor heat and mass transfer, potential safety issues, less scalable. | Initial laboratory-scale synthesis and proof-of-concept studies. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, integration of multi-step reactions. nih.govresearchgate.net | Higher initial equipment cost, potential for clogging. | Large-scale, industrial production and rapid analogue synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scalability can be challenging, potential for localized overheating. | Rapid library generation and optimization of reaction conditions. |

| Photoredox Catalysis | Access to unique reaction pathways under mild conditions. | Requires specialized equipment, substrate scope can be limited. | Introduction of complex functional groups under mild conditions. |

| Automated Platforms | High-throughput screening of conditions, rapid library synthesis. chemrxiv.org | High initial investment, requires expertise in robotics and software. | Lead discovery and optimization through systematic SAR exploration. |

Identification of Novel Therapeutic Areas for this compound Derivatives

The piperidin-4-one nucleus is a privileged scaffold, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and CNS-related properties. nih.govnih.govbiomedpharmajournal.orggoogle.com Derivatives of this compound are promising candidates for exploration in several therapeutic areas.

Oncology: The piperidine (B6355638) ring is found in numerous compounds investigated for cancer therapy. nih.govencyclopedia.pub Research has shown that N-acyl-3,5-bis(benzylidene)-4-piperidones, which can be synthesized from piperidin-4-one precursors, display potent cytotoxic effects against various cancer cell lines, including colon cancer and leukemia. acs.org Derivatives of this compound could be developed as inhibitors of key cancer-related pathways, such as pro-survival mechanisms or protein kinases. nih.gov For example, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one has shown antiproliferation properties against breast and pancreatic cancer cell lines. nih.gov

Neurodegenerative and CNS Disorders: The N-arylpiperidine motif is a common feature in drugs targeting the central nervous system. google.com The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), derived from a related piperidine scaffold, has been identified as a potent motilin receptor agonist with potential applications in gastrointestinal disorders, highlighting the therapeutic versatility of this chemical class. researchgate.netnih.gov Further derivatization of this compound could yield novel ligands for CNS receptors implicated in diseases like Alzheimer's, Parkinson's, or neuropathic pain. encyclopedia.pub

Infectious Diseases: The piperidin-4-one core has been utilized to develop agents with antibacterial and antifungal activities. biomedpharmajournal.org By modifying the scaffold of this compound, for instance, through the introduction of thiosemicarbazone moieties, it may be possible to design novel antimicrobial agents to combat drug-resistant pathogens. biomedpharmajournal.org

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Molecular Target/Mechanism of Action | Example Derivative Class | Reference |

|---|---|---|---|

| Oncology | Inhibition of pro-angiogenic transcription factors, cytotoxicity. | 3,5-Bis(benzylidene)piperidin-4-ones | acs.orgnih.gov |

| CNS Disorders | Serotonin Transporter (SERT) inhibition, receptor modulation. | 4-Arylpiperidines | google.com |

| Gastrointestinal Disorders | Motilin receptor agonism. | N-acetyl-4-piperidinamine derivatives | researchgate.netnih.gov |

| Infectious Diseases | Antibacterial and antifungal activity. | Piperidin-4-one thiosemicarbazones | biomedpharmajournal.org |

| Anti-inflammatory | Down-regulation of TNF-α-induced NF-κB activation. | 1-Chloroacetyl-3,5-bis(ylidene)-4-piperidones derivatives | nih.gov |

Development of this compound as a Versatile Scaffold in Chemical Biology

Beyond its role as a precursor to therapeutic agents, this compound serves as a valuable and versatile scaffold for developing tools in chemical biology. Its structure allows for systematic modification at several key positions, making it an ideal starting point for creating chemical probes, molecular imaging agents, and components of combinatorial libraries.

The ketone at the C4 position is readily functionalized, allowing for the attachment of reporter groups such as fluorophores or biotin tags. The nitrogen atom provides a convenient handle for introducing linkers or other functional moieties. This versatility enables the design of:

Chemical Probes: To investigate biological pathways and identify novel drug targets. By attaching an affinity tag, derivatives can be used for target identification and validation studies through techniques like affinity chromatography.

Molecular Imaging Agents: Incorporation of imaging moieties (e.g., positron-emitting isotopes) could lead to the development of novel PET ligands for visualizing specific receptors or enzymes in the brain or other tissues, aiding in disease diagnosis and drug development.

Combinatorial Libraries: The modular nature of piperidin-4-one synthesis makes it highly amenable to combinatorial chemistry. researchgate.net Large libraries of derivatives can be generated by varying the substituents on the aryl ring and modifying the piperidine core, providing a rich source of compounds for high-throughput screening against a wide array of biological targets.

Emerging Challenges and Opportunities in the Academic Research of N-Aryl Piperidin-4-one Compounds

The field of N-aryl piperidin-4-one research, while mature, continues to present both challenges and exciting opportunities for academic investigation.

Challenges:

Stereocontrol: A significant challenge remains the development of general and practical methods for the stereoselective synthesis of substituted piperidines. nih.gov Many biological targets require specific stereoisomers for optimal activity, and controlling stereochemistry, particularly at the C2, C3, and C5 positions, can be difficult.

Synthesis of Hindered Analogues: Traditional synthetic methods often fail when applied to sterically hindered N-aryl piperidines, which are of increasing interest in pharmaceutical research. researchgate.net New synthetic strategies are needed to overcome these limitations.

"Escape from Flatland": While the core is three-dimensional, there is a tendency in library synthesis to produce relatively "flat" molecules. A key challenge is to develop synthetic routes that efficiently introduce greater three-dimensionality and spirocyclic structures, which can lead to improved interaction with protein binding sites. nih.gov

Opportunities:

New Catalytic Methods: There is a significant opportunity for the discovery and application of novel catalytic systems (e.g., photoredox, electro-, and biocatalysis) to forge new reaction pathways for piperidinone synthesis that are milder, more efficient, and more selective. chimia.ch

Exploration of New Biological Space: The versatility of the N-aryl piperidin-4-one scaffold means that its potential is far from exhausted. There is a vast, unexplored biological space that can be probed by novel derivatives, potentially leading to first-in-class drugs for new therapeutic targets.

Interdisciplinary Collaboration: The advancement of this field will be driven by collaborations between synthetic chemists, medicinal chemists, chemical biologists, and computational scientists. Integrating machine learning and computational modeling with automated synthesis can accelerate the design-make-test-analyze cycle, leading to the more rapid discovery of compounds with desirable biological profiles. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorophenyl)piperidin-4-one, and how can researchers optimize reaction yields?

A common method involves Friedel-Crafts acylation, where 3-fluorobenzaldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group. Reaction optimization may include varying stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane vs. toluene). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Yield improvements often require iterative adjustments to reaction conditions and catalyst loading .

Q. How can researchers characterize the crystal structure of this compound, and what software tools are essential?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Researchers should use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and molecular packing. For validation, tools like PLATON or CCDC Mercury can analyze geometric parameters (e.g., bond lengths, torsion angles) and hydrogen-bonding patterns. SHELX’s robustness in handling high-resolution data makes it ideal for small-molecule crystallography .

Q. What safety protocols are critical when handling this compound in the lab?

Piperidin-4-one derivatives are classified under GHS as skin/eye irritants (H315, H319) and respiratory hazards (H335). Mandatory PPE includes nitrile gloves, goggles, and fume hood use. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Store under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in this compound structures, and what statistical methods validate these refinements?

Disorder in the fluorophenyl or piperidine rings can be addressed using SHELXL’s PART and SUMP instructions. Employ Hirshfeld surface analysis to identify weak interactions (e.g., C–H···F) contributing to disorder. Validate refinements via R-factor convergence (<5%), Fourier difference maps, and cross-validation with independent datasets. Tools like Olex2 integrate SHELX workflows for real-time refinement monitoring .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina, Schrödinger Suite) to correlate substituent effects (e.g., fluorine position, ketone reactivity) with bioactivity. For example, fluorination at the 3-position may enhance metabolic stability compared to 4-fluorophenyl analogs. Cross-reference crystallographic data with pharmacodynamic profiles to identify key intermolecular interactions (e.g., π-stacking, halogen bonds) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Systematic reproducibility studies are essential. Compare NMR (¹H/¹³C), IR, and HPLC-MS data across studies to identify discrepancies (e.g., solvent impurities, tautomerism). Use multivariate analysis (ANOVA, PCA) to isolate variables (e.g., catalyst purity, reaction time). Transparent reporting of raw data and statistical confidence intervals (e.g., 95% CI for yields) mitigates misinterpretation .

Methodological Guidance

Q. What experimental design principles apply to optimizing this compound for catalytic applications?

Employ Design of Experiments (DoE) frameworks to test factors like catalyst type (e.g., Lewis acids vs. organocatalysts), solvent polarity, and temperature. Response Surface Methodology (RSM) can model non-linear relationships between variables and reaction efficiency. High-throughput screening (HTS) using robotic liquid handlers accelerates parameter optimization .

Q. How can hydrogen-bonding patterns in this compound crystals inform material science applications?

Graph-set analysis (as per Etter’s rules) quantifies hydrogen-bond motifs (e.g., chains, rings) that influence crystal stability and solubility. For instance, C=O···H–N interactions in piperidin-4-one derivatives correlate with higher melting points. Pair this with DSC/TGA to link structural motifs to thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.